N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of research and industry. This compound is characterized by the presence of a cyclopropane ring, a tetrahydroquinoline moiety, and a benzodioxine sulfonamide group, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c24-21(14-3-4-14)23-9-1-2-15-12-16(5-7-18(15)23)22-29(25,26)17-6-8-19-20(13-17)28-11-10-27-19/h5-8,12-14,22H,1-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMBBIMXNKRQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Sulfonamide Formation: The sulfonamide group can be introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.
Benzodioxine Formation: The benzodioxine ring can be synthesized through a cyclization reaction involving a diol and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-phenylphenyl)acetamide
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutanecarboxamide
- N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide
Uniqueness
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide stands out due to its unique combination of structural features, including the cyclopropane ring, tetrahydroquinoline moiety, and benzodioxine sulfonamide group
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that incorporates a sulfonamide moiety and has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O4S |
| Molecular Weight | 403.43054 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(CN2C(=O)c1ccccc1C2=O)Nc4ccc3N(CCCc3c4)C(=O)C5CC5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical in the synthesis of folate in bacteria. This inhibition leads to bacteriostatic effects against various bacterial strains . Additionally, the quinoline core may enhance the compound's binding affinity to these targets, potentially increasing its efficacy as an antimicrobial agent.
Biological Activity
Research has highlighted several key areas of biological activity for this compound:
Antimicrobial Activity
Sulfonamides have historically been significant as bacteriostatic agents. The hybridization of sulfonamides with heterocyclic compounds like quinolines has been shown to enhance their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research has suggested that derivatives of sulfonamides may also possess anti-inflammatory properties. The interaction with inflammatory mediators could lead to reduced inflammation in various conditions.
Anticancer Potential
Emerging studies have indicated that compounds with similar structures may exhibit anticancer properties. The mechanisms are believed to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways .
Case Studies
A review of recent literature reveals several case studies that illustrate the biological activity of sulfonamide hybrids:
- Study on Bacterial Resistance : A study demonstrated that a sulfonamide derivative significantly reduced bacterial resistance when combined with traditional antibiotics.
- Anti-inflammatory Model : In animal models of inflammation, administration of a related sulfonamide hybrid resulted in a marked decrease in inflammatory markers compared to controls.
- Cancer Cell Line Testing : In vitro tests on cancer cell lines showed that compounds structurally similar to this sulfonamide induced significant apoptosis and inhibited cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
